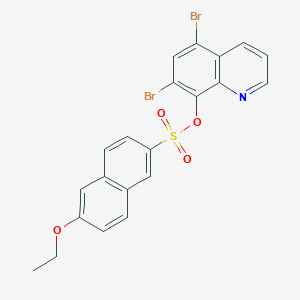
5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinolin-8-yl 6-ethoxynaphthalene-2-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fluorescent dye that is used in imaging studies to visualize cellular structures and processes. In
科学的研究の応用
Chemical Synthesis and Structural Analysis
A study outlined the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline. This process involves multi-step reactions with high yields, demonstrating the versatility of quinoline derivatives in chemical synthesis. The sulfonate derivatives exhibited antimicrobial activities, indicating potential applications in developing antibacterial and antifungal agents (Krishna, 2018).
Antimicrobial Activities
Another study reported on the synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone. This research highlights the critical role of sulfonylquinolone derivatives in combating resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Such findings suggest the potential antimicrobial applications of related compounds, including sulfonated quinoline derivatives (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
Research into multi-substituted quinoline derivatives starting from eugenol led to the synthesis of compounds with significant fluorescence properties. These compounds' crystal structures and fluorescence were characterized, offering potential applications in materials science for fluorescence-based sensors and imaging technologies (Le et al., 2020).
Environmental and Bioavailability Studies
Studies on the bioavailability and environmental interactions of hydrophobic ionogenic organic compounds with metals, like copper, using 8-hydroxyquinolines as a model, provide insights into the environmental fate and biological uptake mechanisms of such compounds. This research could inform the environmental risk assessment and sustainable use of quinoline derivatives in various applications (Kaiser & Escher, 2006).
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 6-ethoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Br2NO4S/c1-2-27-15-7-5-14-11-16(8-6-13(14)10-15)29(25,26)28-21-19(23)12-18(22)17-4-3-9-24-20(17)21/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJCELWOKOIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

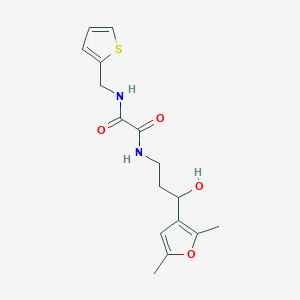
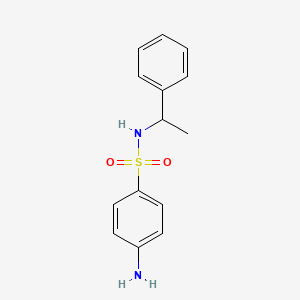
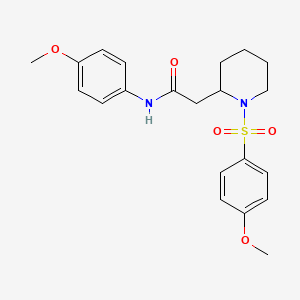
![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

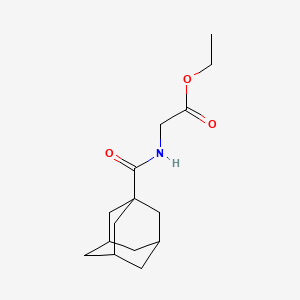



![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)
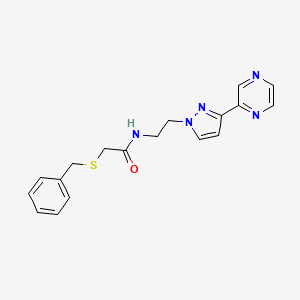
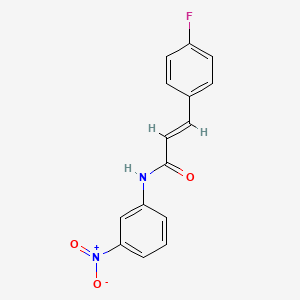
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)